5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of complex molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases .
Industry:
Mechanism of Action
Mode of Action
Thiqs often interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Thiqs can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Thiqs can have a variety of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and fluorine under controlled conditions to introduce the bromo and fluoro substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as:
Bromination: Using bromine or a bromine source in the presence of a catalyst.
Fluorination: Introducing fluorine atoms using reagents like fluorine gas or fluorinating agents.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives with reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
Comparison with Similar Compounds
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
Comparison:
- 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
- Compared to 5-Bromo-1,2,3,4-tetrahydroisoquinoline , the additional fluoro group in this compound can enhance its binding affinity to certain biological targets.
- 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a different substitution pattern, which can lead to variations in its chemical and biological properties .
Properties
IUPAC Name |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBBIFWUWGHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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